Carbazole-9-carbonyl Chloride

Descripción general

Descripción

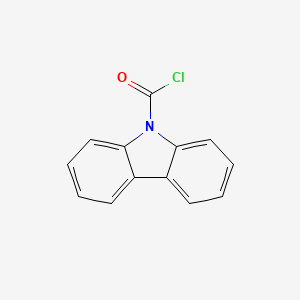

Carbazole-9-carbonyl chloride is a chemical compound with the molecular formula C13H8ClNO and a molecular weight of 229.66 g/mol . It is a derivative of carbazole, a nitrogen-containing heterocyclic compound. This compound is known for its use as a reagent in various chemical reactions, particularly in the field of fluorescence labeling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Carbazole-9-carbonyl chloride can be synthesized through the reaction of carbazole with phosgene (carbonyl chloride). The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out at room temperature . The mixture is then stirred for several hours, followed by heating to complete the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures the efficient and safe production of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Carbazole-9-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amines to form carbazole derivatives through nucleophilic substitution.

Hydrolysis: In the presence of water, it can hydrolyze to form carbazole and carbon dioxide.

Common Reagents and Conditions:

Amines: Used in substitution reactions to form urea derivatives.

Cyclodextrins: Can modify the reactivity of this compound in aqueous solutions.

Major Products:

Carbazole Derivatives: Formed through substitution reactions with amines.

Carbazole Anion: Formed through hydrolysis followed by decarboxylation.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Carbazole-9-carbonyl chloride is a key intermediate in organic synthesis. It is utilized for:

- Synthesis of Carbazole Derivatives : The compound serves as a precursor for various carbazole derivatives, which have shown significant biological activities, including antimicrobial and antifungal properties .

- Functionalization Reactions : It participates in electrophilic substitution reactions due to the presence of the carbonyl chloride group, allowing for the introduction of various substituents onto the carbazole ring .

Biological Applications

The compound has been studied for its potential biological activities:

- Fluorescent Probes : this compound is employed as a fluorescent reagent in analytical chemistry. It is particularly useful for detecting amines and amino acids due to its fluorescence properties .

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.49 μg/mL against A. niger, surpassing standard drugs like amphotericin B .

Case Study 1: Fluorescent Detection of Amino Acids

In a study examining the fluorescence properties of this compound, researchers optimized its use for detecting amino acids and biogenic amines. The compound demonstrated effective fluorescence quenching and enhancement, depending on the concentration of surfactants added to the solution. This property was exploited to develop sensitive methods for amino acid analysis .

Case Study 2: Antimicrobial Efficacy

A series of carbazole derivatives synthesized from this compound were tested for antimicrobial activity. One derivative exhibited strong activity against Gram-positive bacteria with an MIC value significantly lower than that of conventional antibiotics. This highlights the potential of carbazole derivatives as new antimicrobial agents .

Comparative Analysis with Related Compounds

The following table summarizes key features and applications of this compound compared to related compounds:

| Compound Name | Structure Type | Unique Features | Applications |

|---|---|---|---|

| Carbazole | Polycyclic Aromatic Hydrocarbon | Basic structure without carbonyl or halide groups | Organic synthesis |

| 9-Methylcarbazole | Methyl-substituted Carbazole | Increased hydrophobicity; used in OLEDs | Organic electronics |

| 9-Carbazolylacetic Acid | Carboxylic Acid Derivative | Exhibits different reactivity patterns | Biological assays |

| Carbazole-3-carboxaldehyde | Aldehyde Derivative | Reactive carbonyl group at different position | Synthesis of complex molecules |

Mecanismo De Acción

The mechanism of action of carbazole-9-carbonyl chloride involves its ability to react with nucleophiles, such as amines, to form stable derivatives. This reactivity is due to the presence of the carbonyl chloride group, which is highly electrophilic . The compound can also undergo hydrolysis, leading to the formation of carbazole anion, which can participate in further chemical reactions .

Comparación Con Compuestos Similares

- 9-Carbazolylacetic Acid

- 9-Methylcarbazole

- Carbazole-9-carbonyl chloride

Actividad Biológica

Carbazole-9-carbonyl chloride (CZ-COCl) is an organic compound notable for its structural features, which include a carbazole core and a carbonyl chloride functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of CZ-COCl, focusing on its anticancer properties, antiviral effects, and other relevant pharmacological activities.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₈ClNO. Its structure allows it to participate in diverse chemical reactions, particularly substitution reactions due to the electrophilic nature of the carbonyl chloride group. The compound is typically encountered as a crystalline powder and is known for its reactivity and potential applications in organic synthesis and materials science.

Anticancer Activity

Numerous studies have indicated that carbazole derivatives, including CZ-COCl, exhibit significant anticancer properties. Research highlights include:

- Cell Proliferation Inhibition : Compounds derived from CZ-COCl have shown efficacy in inhibiting the proliferation of various cancer cell lines. For instance, a study reported that certain carbazole derivatives exhibited IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 6.44 µM to 10.09 µM against HeLa and MCF7 cancer cell lines .

- Mechanism of Action : The anticancer activity of carbazole derivatives is often attributed to their ability to induce apoptosis and inhibit DNA synthesis. For example, ellipticine, a natural alkaloid related to carbazole structures, works by targeting DNA synthesis pathways .

Table 1: Anticancer Activity of Carbazole Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 9 | HeLa | 7.59 | |

| Compound 10 | HepG2 | 7.68 | |

| Compound 11 | MCF7 | 10.09 |

Antiviral Activity

Recent investigations have also explored the antiviral potential of carbazole derivatives against HIV. A study focused on chloro-1,4-dimethyl-9H-carbazole derivatives demonstrated their ability to reduce viral replication significantly in HIV-infected cells . These findings suggest that modifications to the carbazole structure can enhance its efficacy as an antiviral agent.

Other Biological Activities

Beyond anticancer and antiviral properties, CZ-COCl has shown various other biological activities:

- Antioxidant Activity : Research indicates that carbazole derivatives can act as antioxidants by scavenging free radicals and reducing oxidative stress . This property is crucial for developing therapeutic agents aimed at diseases where oxidative damage is a contributing factor.

- Anti-inflammatory Effects : Some studies have reported that carbazole-based compounds exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have highlighted the diverse applications of CZ-COCl in biological contexts:

- Synthesis and Evaluation : A series of novel carbazole derivatives were synthesized and evaluated for their antiproliferative and antioxidant activities. The study found that certain derivatives displayed potent biological effects, warranting further investigation into their mechanisms of action .

- Molecular Docking Studies : In silico studies using molecular docking techniques have been employed to predict the binding affinity of carbazole derivatives to various biological targets. These studies help elucidate the potential mechanisms through which these compounds exert their biological effects .

Propiedades

IUPAC Name |

carbazole-9-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO/c14-13(16)15-11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCENRFKQKSIRLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390777 | |

| Record name | Carbazole-9-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73500-82-0 | |

| Record name | Carbazole-9-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbazole-9-carbonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Carbazole-9-carbonyl chloride being utilized in polymer synthesis?

A: CzCl serves as a key building block for creating novel polymers with interesting properties. Recent research demonstrates its use in modifying existing polymers like methyl ethyl ketone formaldehyde resin (MEKFR) and cyclohexanone formaldehyde resin (CFR). [, ] This is achieved by reacting CzCl with the hydroxyl groups present in these resins, yielding a modified comonomer. [, ] This modified comonomer can then be polymerized, often electrochemically, to create a new polymer incorporating the carbazole moiety. [, ]

Q2: What are the potential benefits of incorporating this compound into polymers like MEKFR and CFR?

A: The incorporation of CzCl into these resins aims to introduce new functionalities. For instance, researchers have successfully synthesized a conductive polymer, P(Cz-MEKFR), by electrochemically polymerizing a CzCl-modified MEKFR comonomer. [] This highlights the potential of using CzCl to impart conductivity to otherwise insulating polymers.

Q3: What characterization techniques are commonly employed to study this compound modified polymers?

A: A combination of spectroscopic and electrochemical techniques are used to analyze these modified polymers. Common methods include UV-Vis spectroscopy, NMR spectroscopy, FTIR spectroscopy, fluorescence spectrophotometry, and scanning electron microscopy. [, ] Electrochemical properties are evaluated using techniques like cyclic voltammetry and polarization curve analysis. [] These techniques provide insights into the structure, composition, morphology, and electrochemical behavior of the synthesized polymers.

Q4: Beyond conductivity, are there other properties researchers aim to achieve by incorporating this compound into polymers?

A: While conductivity is a key focus, researchers are also exploring the impact of CzCl incorporation on other polymer properties. Studies investigating the effects of varying ceric ammonium nitrate (CAN) and CzCl-modified CFR concentrations on conductivity, yield, solubility, and glass transition temperature (Tg) of the resulting polymers have been conducted. [] This indicates a broader interest in understanding how CzCl influences the overall physicochemical characteristics of the final polymer product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.